4-Amino-N-ethyl-N-isopropylaniline hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-halo-2-aminoquinolines, has been achieved through palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides. This method demonstrates a regioselective approach to constructing various aminoquinolines with moderate to excellent yields. Although the synthesis of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride is not explicitly described, the principles of palladium-catalyzed reactions and oxidative cyclization could potentially be applied to its synthesis .
Molecular Structure Analysis
While the molecular structure of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride is not analyzed in the provided papers, the structure of 4-hydroxy-N-methylproline from the red alga Chondria coerulescens is discussed. Spectral information is provided for this unusual amino acid, which could be relevant when considering the spectral analysis of similar compounds. The identification of functional groups and their spectral features is crucial for understanding the molecular structure of any compound .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride. However, the synthesis of 4-halo-2-aminoquinolines involves a palladium-catalyzed reaction, which is a type of chemical reaction that could be relevant when considering the reactivity of similar aniline derivatives. The oxidative cyclization process and the potential for further reactions, such as Buchwald-Hartwig cross-coupling, are important considerations in the analysis of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride are not discussed in the provided papers. However, the synthesis and identification of related compounds suggest that techniques such as spectral analysis are important for determining these properties. The yields and substrate scope reported for the synthesis of 4-halo-2-aminoquinolines indicate that the physical properties such as solubility and stability could be inferred for similar compounds .
Scientific Research Applications
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Synthesis of 4-Amino-N-[2(diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex
- Application Summary: The 4-amino-N-[2(diethylamino)ethyl]benzamide (procainamide)-tetraphenylborate complex was synthesized . The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
- Methods of Application: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .
- Results or Outcomes: The complex under study was examined for antibacterial activity . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach .
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Synthesis of N-Substituted Ureas
- Application Summary: A practically simple, mild and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
- Results or Outcomes: The developed methodology was also found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
- Synthesis of N-Substituted Ureas
- Application Summary: N-substituted urea derivatives have direct applications as agrochemicals or pharmaceutical agents . They also serve as building blocks for various other important chemicals of high commercial interest .
- Methods of Application: A practically simple, catalyst-free, and scalable method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .
- Results or Outcomes: This methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-N-ethyl-4-N-propan-2-ylbenzene-1,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.ClH/c1-4-13(9(2)3)11-7-5-10(12)6-8-11;/h5-9H,4,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSCGJRIQPNDKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)N)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583369 | |
Record name | N~1~-Ethyl-N~1~-(propan-2-yl)benzene-1,4-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-ethyl-N-isopropylaniline hydrochloride | |
CAS RN |
220844-81-5, 91215-79-1 | |
Record name | 1,4-Benzenediamine, N1-ethyl-N1-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220844-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N~1~-Ethyl-N~1~-(propan-2-yl)benzene-1,4-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Ethyl-N-isopropyl-p-phenylenediamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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